molecular formula C21H25N5O3 B2962182 8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-76-0

8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2962182
CAS RN: 877643-76-0
M. Wt: 395.463
InChI Key: HTOAUUJSGQZKCJ-UHFFFAOYSA-N
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Description

8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds related to 8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their pharmacological properties. A series of derivatives demonstrated potent ligand activity at the 5-HT(1A) receptor, showing potential as anxiolytic and antidepressant agents in preclinical models. Such research indicates the compound's utility in developing new therapeutic agents with anxiolytic/antidepressant activity (Zagórska et al., 2009).

Molecular Studies and Structure-Activity Relationships

Further structure-activity relationship (SAR) studies explored the compound's affinity and selectivity towards serotoninergic and dopaminergic receptors. This research provided insights into the molecular determinants of receptor affinity and highlighted the compound's potential as a versatile pharmacological tool. Notably, the attachment of various substituents to the imidazo[2,1-f]purine-2,4-dione core was instrumental in identifying potent ligands for multiple receptor targets, suggesting its applicability in the design of new psychotropic drugs (Zagórska et al., 2015).

Biological Activity of Derivatives

The synthesis of novel derivatives and their biological evaluation against different targets have been a significant area of interest. For example, certain derivatives exhibited antiviral and antihypertensive activities, showcasing the compound's broad therapeutic potential. This research underscores the adaptability of the compound's core structure in generating derivatives with diverse biological activities (Nilov et al., 1995).

Material Science Applications

Aside from pharmacological applications, derivatives of the compound have been explored for material science applications, such as luminescence sensing of benzaldehyde-based derivatives. This unique application demonstrates the compound's versatility beyond therapeutic uses, offering potential utility in chemical sensing and material sciences (Shi et al., 2015).

properties

IUPAC Name

6-(3,5-dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-6-29-8-7-24-19(27)17-18(23(5)21(24)28)22-20-25(17)12-15(4)26(20)16-10-13(2)9-14(3)11-16/h9-12H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOAUUJSGQZKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC(=C4)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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